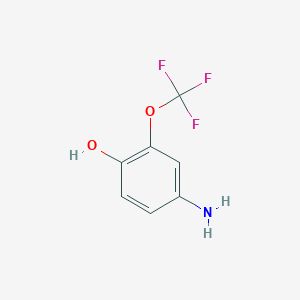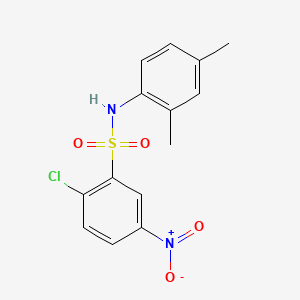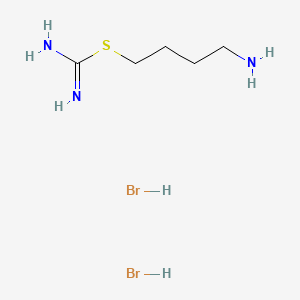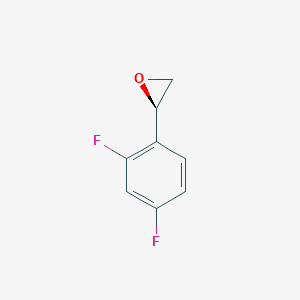
4-amino-2-(trifluoromethoxy)phenol
描述
4-Amino-2-(trifluoromethoxy)phenol, also known as 4-amino-2-TFMP, is a synthetic, non-steroidal compound that has been used in a variety of scientific research applications. 4-amino-2-TFMP is a relatively new compound, first synthesized in the late 1990s and has since been used in numerous studies. Its unique molecular structure and properties make it a suitable candidate for various scientific and medical applications.
科学研究应用
4-Amino-2-TFMP has been used in a variety of scientific research applications, including as a reagent in organic synthesis, a spectroscopic probe for studying protein structure, and as a fluorescent dye for imaging. It has also been used to study the structure of enzymes, as a photo-initiator for polymerization reactions, and as an inhibitor of enzymes.
作用机制
The mechanism of action of 4-amino-2-(trifluoromethoxy)phenolMP is not yet fully understood. However, it is believed to act as an inhibitor of enzymes, specifically those involved in the production of reactive oxygen species. It is also believed to interact with proteins, allowing it to be used as a spectroscopic probe for studying protein structure.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-amino-2-(trifluoromethoxy)phenolMP have not been extensively studied. However, it has been shown to reduce the production of reactive oxygen species in cells, suggesting it may have anti-oxidative properties. It has also been shown to inhibit the enzyme phosphatidylinositol 3-kinase, which is involved in the regulation of cell growth and survival.
实验室实验的优点和局限性
4-Amino-2-TFMP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its unique molecular structure makes it a suitable candidate for various scientific and medical applications. It is also non-toxic and non-volatile, making it safe for use in laboratory experiments. However, 4-amino-2-(trifluoromethoxy)phenolMP is not soluble in water, making it difficult to use in aqueous solutions.
未来方向
There are a number of potential future directions for the use of 4-amino-2-(trifluoromethoxy)phenolMP. It could be further studied as an inhibitor of enzymes involved in the production of reactive oxygen species, as well as an inhibitor of phosphatidylinositol 3-kinase. It could also be studied as a fluorescent dye for imaging, as well as a spectroscopic probe for studying protein structure. Additionally, it could be studied as a reagent in organic synthesis, and as a photo-initiator for polymerization reactions.
属性
IUPAC Name |
4-amino-2-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)13-6-3-4(11)1-2-5(6)12/h1-3,12H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIISAPMQJPNUOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B6599483.png)






![tert-butyl N-[(2E)-4-oxopent-2-en-1-yl]carbamate](/img/structure/B6599519.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-[4-(methylsulfonyl)phenyl]-](/img/structure/B6599524.png)
